(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
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Overview
Description
A macrolide isolated from the culture broth of a strain of Streptomyces tsukubaensis that has strong immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation in vitro.
Scientific Research Applications
Inhibitory Effects on Cytochrome P450
Research conducted by Minematsu et al. (2010) explored the inhibitory effects of a novel nonimmunosuppressive immunophilin ligand, closely related to the compound , on cytochrome P450 3A4/5 in both in vitro and in vivo settings. This study demonstrated that the compound inhibited CYP3A4/5 in a time-dependent and irreversible manner, which could have implications for understanding drug-drug interactions and designing drug regimens to avoid such interactions (Minematsu et al., 2010).
Comparison with Cyclosporin
Another study by Iwasaki et al. (1992) compared the effects of a similar compound with cyclosporin on the hepatic mixed-function oxidase system in rats. The research found that unlike cyclosporin, the compound did not decrease the microsomal content of total cytochrome P-450 in the liver, suggesting a different mechanism of action or a lesser degree of hepatic toxicity (Iwasaki et al., 1992).
Chemical Synthesis and Structural Elucidation
Mosimann and Vogel (2000) conducted a study focusing on the chemical synthesis and structural elucidation of related compounds, contributing to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Mosimann & Vogel, 2000).
Antimicrobial and Antitumor Activities
Research by Shaheen et al. (2014) synthesized derivatives of sodium deoxycholate, including triorganotin(IV) compounds, to investigate their antimicrobial and antitumor activities. This study highlights the potential biomedical applications of such compounds in treating infections and cancer (Shaheen et al., 2014).
Cycloartane-type Triterpenoids
Liu et al. (2010) isolated new cycloartane-type triterpenoids from Aphanamixis grandifolia, which exhibited significant cytotoxicities against various cancer cell lines. This research contributes to the understanding of the compound's potential in cancer therapeutics (Liu et al., 2010).
Properties
Molecular Formula |
C44H69NO12 |
---|---|
Molecular Weight |
804 g/mol |
IUPAC Name |
(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30?,31+,32-,33+,34-,36+,37-,38-,39-,40+,44+/m0/s1 |
InChI Key |
QJJXYPPXXYFBGM-YAEATEDNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Synonyms |
Anhydrous Tacrolimus Anhydrous, Tacrolimus FK 506 FK-506 FK506 FR 900506 FR-900506 FR900506 Prograf Prograft Tacrolimus Tacrolimus Anhydrous Tacrolimus, Anhydrous |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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